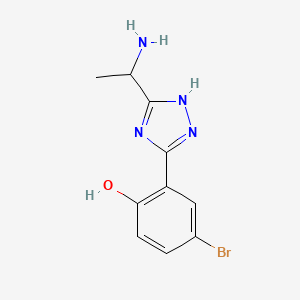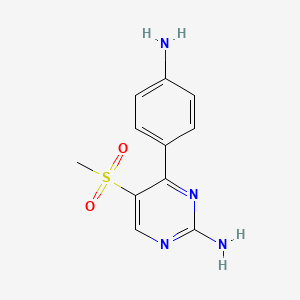![molecular formula C8H4ClF2NO2 B11782801 2-Chloro-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11782801.png)
2-Chloro-7-(difluoromethoxy)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-7-(difluoromethoxy)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-(difluoromethoxy)benzo[d]oxazole typically involves the halogenation of 2-arylbenzo[d]oxazole. One common method includes the use of transition metal catalysts for selective halogenation. For instance, chlorination can be achieved using a transition metal catalyst like ruthenium or rhodium under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale halogenation reactions using appropriate catalysts and reagents to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-7-(difluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Chlorination: Transition metal catalysts like ruthenium or rhodium.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Applications De Recherche Scientifique
2-Chloro-7-(difluoromethoxy)benzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of new pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors involved in disease pathways.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules used in various industries.
Mécanisme D'action
The mechanism of action of 2-Chloro-7-(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-7-(difluoromethoxy)-1,3-benzothiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
2-(Chloromethyl)-1H-benzo[d]imidazole: Contains a nitrogen atom in the heterocyclic ring and is used in similar applications.
Uniqueness
2-Chloro-7-(difluoromethoxy)benzo[d]oxazole is unique due to its specific substitution pattern and the presence of both chlorine and difluoromethoxy groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H4ClF2NO2 |
|---|---|
Poids moléculaire |
219.57 g/mol |
Nom IUPAC |
2-chloro-7-(difluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C8H4ClF2NO2/c9-7-12-4-2-1-3-5(6(4)14-7)13-8(10)11/h1-3,8H |
Clé InChI |
SSBORSUYAKRVGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)OC(F)F)OC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2-methyloxazolo[4,5-b]pyridine](/img/structure/B11782725.png)

![4-Phenyl-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11782732.png)

![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B11782750.png)









